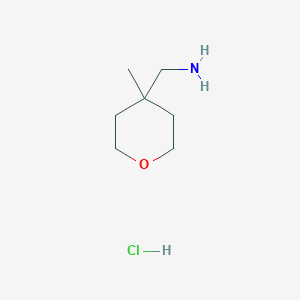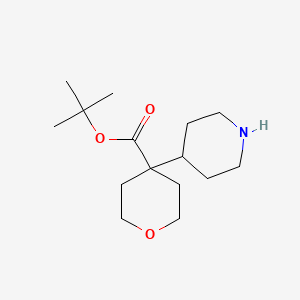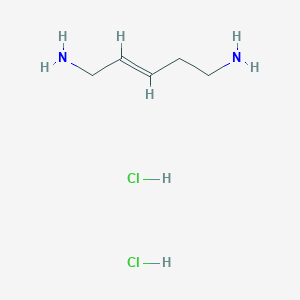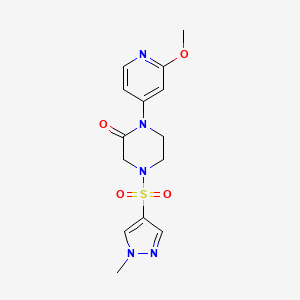
(4-Methyloxan-4-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Methyloxan-4-yl)methanamine” is a chemical compound with the CAS Number: 65626-24-6 . It has a molecular weight of 129.2 . The IUPAC name for this compound is (4-methyltetrahydro-2H-pyran-4-yl)methanamine . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “(4-Methyloxan-4-yl)methanamine” is 1S/C7H15NO/c1-7(6-8)2-4-9-5-3-7/h2-6,8H2,1H3 . This indicates that the compound has a molecular formula of C7H15NO .Physical And Chemical Properties Analysis
“(4-Methyloxan-4-yl)methanamine” has a molecular weight of 129.2 . It is a liquid at room temperature and is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Photocytotoxic Properties of Iron(III) Complexes
Iron(III) complexes with various ligands demonstrated unprecedented photocytotoxicity in red light to various cell lines by inducing apoptosis through the generation of reactive oxygen species. These complexes were ingested in the nucleus of cells, showing potential for targeted cancer therapy applications (Basu et al., 2014).
Corrosion Inhibition
Amino acid compounds were studied as inhibitors for steel corrosion in acidic solutions. These studies are important for the development of eco-friendly corrosion inhibitors, highlighting the role of chemical compounds in industrial applications (Yadav et al., 2015).
Antimicrobial Activities
A series of new quinoline derivatives carrying a 1,2,3-triazole moiety were synthesized and showed moderate to very good antibacterial and antifungal activities, suggesting the potential for developing new antimicrobial agents (Thomas et al., 2010).
Atmospheric Chemistry
The reaction of methyl peroxy and hydroxyl radicals was found to be a major source of atmospheric methanol, highlighting the importance of chemical reactions in understanding atmospheric processes and potential environmental implications (Müller et al., 2016).
Synthesis and Characterization of Complexes
Research on the synthesis and characterization of metal complexes, such as palladium(II) and platinum(II), based on Pyrrole Schiff bases, provided insights into their structures and potential anticancer activities. Such studies are crucial for the development of new drugs and understanding their mechanisms of action (Mbugua et al., 2020).
Safety and Hazards
The safety information for “(4-Methyloxan-4-yl)methanamine” includes several hazard statements: H227, H302, H315, H318, H335 . The precautionary statements include: P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . The compound is labeled with the signal word “Danger” and is represented by the pictograms GHS05 and GHS07 .
Propiedades
IUPAC Name |
(4-methyloxan-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(6-8)2-4-9-5-3-7;/h2-6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWQIXZFPIKZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2929434.png)
![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2929436.png)
![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2929437.png)

![methyl 5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2929440.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2929448.png)

![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B2929450.png)
![3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2929451.png)
![1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2929453.png)

![3-cyclopentyl-7-[(1,4-dioxan-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2929457.png)